molecular formula C11H16N2O B12536078 N-(3-Anilinopropyl)-N-methylformamide CAS No. 821780-01-2

N-(3-Anilinopropyl)-N-methylformamide

Cat. No.: B12536078
CAS No.: 821780-01-2
M. Wt: 192.26 g/mol
InChI Key: PAOYELAHJJWXJR-UHFFFAOYSA-N
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Description

N-(3-Anilinopropyl)-N-methylformamide is an organic compound that features a formamide group attached to a 3-anilinopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Anilinopropyl)-N-methylformamide typically involves the reaction of N-methylformamide with 3-anilinopropylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Anilinopropyl)-N-methylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The compound can participate in substitution reactions where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines.

Scientific Research Applications

N-(3-Anilinopropyl)-N-methylformamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which N-(3-Anilinopropyl)-N-methylformamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. For example, the compound may bind to enzymes or receptors, altering their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Anilinopropyl)formamide
  • N-(3-Anilinopropyl)-N-ethylformamide
  • N-(3-Anilinopropyl)-N-methylacetamide

Uniqueness

N-(3-Anilinopropyl)-N-methylformamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its formamide group and 3-anilinopropyl chain provide distinct properties that differentiate it from similar compounds.

Properties

CAS No.

821780-01-2

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-(3-anilinopropyl)-N-methylformamide

InChI

InChI=1S/C11H16N2O/c1-13(10-14)9-5-8-12-11-6-3-2-4-7-11/h2-4,6-7,10,12H,5,8-9H2,1H3

InChI Key

PAOYELAHJJWXJR-UHFFFAOYSA-N

Canonical SMILES

CN(CCCNC1=CC=CC=C1)C=O

Origin of Product

United States

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